Product packaging for Laminarioctaose(Cat. No.:CAS No. 72621-54-6)

Laminarioctaose

Cat. No.: B1144745
CAS No.: 72621-54-6
M. Wt: 1315.14
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Description

Laminarioctaose is a high-purity, defined oligosaccharide derived from laminarin, a beta-glucan storage polysaccharide found in brown algae (such as Laminaria species) . This specific compound is critical for research in enzymology and carbohydrate chemistry, particularly for the assay and characterization of beta-glucanases and other enzymes that hydrolyze polysaccharides . The product serves as a valuable tool for investigating the structure-function relationships of beta-(1,3)-glucans, which are known for their immunomodulatory, antioxidant, and prebiotic activities as reported in preclinical studies . This compound provides a defined molecular standard for studying the mechanisms of action of bioactive polysaccharides, their interactions with the immune system, and their potential applications in functional foods and nutraceuticals . This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes in controlled settings . It is not intended for use in the diagnosis, prevention, or treatment of human diseases, nor is it for in vitro diagnostic procedures, human consumption, or any form of personal use. Researchers should handle this product in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

72621-54-6

Molecular Formula

C₄₈H₈₂O₄₁

Molecular Weight

1315.14

Synonyms

O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Laminarioctaose

Enzymatic Synthesis Strategies for Laminarioctaose

Enzymatic synthesis offers a powerful alternative for the construction of complex glycans like this compound, providing high regio- and stereoselectivity under mild reaction conditions. nih.gov Key enzymatic approaches include the use of glycosyltransferases and the transglycosylation activity of glycoside hydrolases.

Glycosyltransferase-Mediated Approaches

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, typically a nucleotide sugar, to an acceptor molecule. nio.res.in These enzymes are highly specific, ensuring the formation of defined glycosidic linkages. nio.res.inresearchgate.net While the direct use of a specific this compound synthase has not been widely reported, the principles of GT-mediated synthesis are applicable. The synthesis would involve the sequential addition of glucose units to a growing laminarin chain, catalyzed by a β-1,3-glucosyltransferase.

The synthesis of oligosaccharides using GTs can be performed in a stepwise manner to build the desired structure. For instance, a chemoenzymatic strategy can be employed where a chemically synthesized core structure is elongated by one or more glycosyltransferases. uu.nl This approach combines the flexibility of chemical synthesis with the precision of enzymatic catalysis. uu.nl A key challenge in using glycosyltransferases for large-scale synthesis is the high cost and instability of the required sugar nucleotide donors. google.com

A novel β-1,3-glucanosyltransglycosylase from a marine bacterium, Muricauda lutaonensis (MlGH17B), has been identified, which can use laminari-oligosaccharides with a degree of polymerization (DP) of 4 or higher as donors to synthesize branched or elongated oligosaccharides. oup.com This enzyme transfers a portion of the donor to an acceptor, creating a new β-1,6-linkage, which demonstrates the potential of transglycosylases in modifying and building complex laminarin structures. oup.com

Enzyme TypeDonor Substrate ExampleAcceptor Substrate ExampleLinkage FormedReference
β-1,3-GlucosyltransferaseUDP-GlucoseLaminari-oligosaccharide (DPn)β-1,3 nio.res.in
β-1,3-GlucanosyltransglycosylaseLaminari-oligosaccharide (DP≥4)Laminari-oligosaccharideβ-1,6 oup.com

Glycoside Hydrolase-Mediated Transglycosylation

Glycoside hydrolases (GHs) normally catalyze the cleavage of glycosidic bonds. However, under certain conditions, particularly with high substrate concentrations, these enzymes can catalyze a reverse reaction known as transglycosylation, where a glycosyl moiety from a donor is transferred to an acceptor other than water. researchgate.net This method is attractive due to the wider availability and lower cost of GHs and their substrates compared to GTs. researchgate.net

Retaining glycoside hydrolases, which operate via a double-displacement mechanism involving a glycosyl-enzyme intermediate, are particularly suited for transglycosylation. oup.comresearchgate.net The intermediate can be intercepted by an acceptor molecule (a sugar in this case) to form a new glycosidic bond. researchgate.net The yield of transglycosylation products depends on the competition between the acceptor and water for the glycosyl-enzyme intermediate. researchgate.net

A mutant of an endo-1,3-β-glucanase from Cellulosimicrobium cellulans (E119G) has been shown to exhibit transglycosylation activity with laminarioligosaccharides. researchgate.net This engineered enzyme demonstrated enhanced transglycosylation when a combination of laminaribiose (B1201645) and laminaritriose was used as the substrate, suggesting that specific substrate combinations can favor the synthesis of longer oligosaccharides. researchgate.net The efficiency of transglycosylation can often be improved by optimizing reaction conditions such as pH, temperature, and acceptor-to-donor ratio. researchgate.netresearchgate.net

Research on a novel glycoside hydrolase family 17 (GH17) enzyme, MlLam17B from Muricauda lutaonensis, has demonstrated its utility in producing laminari-oligosaccharides from laminarin extracted from the brown seaweed Laminaria hyperborea. mdpi.com This highlights the potential of enzymes from marine organisms for the targeted production of specific oligosaccharides.

EnzymeSource OrganismActivityKey FindingReference
Endo-1,3-β-glucanase (E119G mutant)Cellulosimicrobium cellulansTransglycosylationEnhanced activity with mixed short-chain laminari-oligosaccharides. researchgate.net
MlLam17B (GH17)Muricauda lutaonensisHydrolysis/TransglycosylationProduction of a mixture of laminari-oligosaccharides from laminarin. mdpi.com

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to construct complex molecules that are difficult to produce by either method alone. nih.govmdpi.com This approach often involves the chemical synthesis of a core scaffold, which is then elaborated or modified by specific enzymes. uu.nl This strategy allows for the introduction of functionalities or protecting groups at specific positions chemically, followed by highly selective enzymatic glycosylations. nih.gov

For the synthesis of a complex oligosaccharide like this compound, a chemoenzymatic route could involve the chemical synthesis of a smaller laminari-oligosaccharide, such as laminaribiose or -triose, which can then serve as an acceptor for enzymatic elongation. uu.nl The use of enzymes in the later steps avoids the need for complex protecting group manipulations that are often required in purely chemical syntheses. nih.gov

An example of a powerful chemoenzymatic strategy is the "stop and go" method developed for N-glycans, where chemically installed protecting groups are selectively removed to allow for stepwise enzymatic extension at different branches of the molecule. uu.nl A similar strategy could be envisioned for the controlled, stepwise synthesis of this compound. The combination of biocatalysis with chemical synthesis provides a versatile platform for producing a wide range of complex carbohydrates. mdpi.com

Microbial Production Strategies for this compound

The use of microorganisms offers a promising avenue for the production of oligosaccharides, either through the fermentation of biomass containing the parent polysaccharide or through the direct biosynthesis by genetically engineered microbes.

Fermentation Optimization for Enhanced Yield

Fermentation can be used to produce oligosaccharides by providing a microorganism with a suitable polysaccharide substrate and optimizing the conditions for the secretion of hydrolytic enzymes. The production of laminarin oligosaccharides can be achieved through the fermentation of brown seaweeds, which are rich in the polysaccharide laminarin. nih.gov

A consortium of lactic acid bacteria, including strains of Lactiplantibacillus plantarum, has been shown to ferment the brown seaweed Alaria esculenta. mdpi.com This consortium was capable of utilizing laminari-oligosaccharides (with a degree of polymerization from 2 to 4), producing lactic acid as the main metabolite. mdpi.com Optimization of fermentation parameters such as substrate concentration, pH, and temperature is crucial for maximizing the yield of the desired oligosaccharides. researchgate.net

The production of paramylon, a β-1,3-glucan similar to laminarin, by the microalga Euglena gracilis has been well-documented. google.comnih.gov Fermentation processes for Euglena gracilis can be optimized to enhance the accumulation of paramylon, which can then be enzymatically hydrolyzed to produce laminarin oligosaccharides. google.comfda.gov Fed-batch fermentation is a common strategy to achieve high cell densities and product yields by controlling nutrient concentrations. researchgate.net

MicroorganismSubstrateProduct(s)Key Optimization Factor(s)Reference
Lactiplantibacillus plantarum consortiumAlaria esculenta biomass, Laminari-oligosaccharidesLactic acidSubstrate availability mdpi.com
Euglena gracilisOrganic carbon sourcesParamylon (β-1,3-glucan)Nutrient levels, cultivation time google.comnih.gov
Saccharomyces cerevisiae (engineered)LaminarinGlucose, Ethanol (B145695)Temperature, enzyme co-expression researchgate.net

Genetic Engineering of Microorganisms for Biosynthesis

Genetic engineering provides powerful tools to manipulate the metabolic pathways of microorganisms for the targeted production of specific compounds. researchgate.netmdpi.com This can involve introducing genes for the synthesis of a desired product or knocking out genes for competing pathways. researchgate.netmdpi.com

While the direct biosynthesis of this compound in a microbial host has not been extensively reported, related research provides a proof of concept. For instance, Saccharomyces cerevisiae (baker's yeast) has been engineered to express laminarinase enzymes, enabling it to hydrolyze laminarin from brown macroalgae into fermentable glucose for bioethanol production. researchgate.net This demonstrates the feasibility of expressing carbohydrate-active enzymes in microbial hosts.

The metabolic pathways for laminarin synthesis are being elucidated in microalgae like diatoms and Nannochloropsis oceanica. mdpi.com The identification of key genes, such as those encoding β-glucan synthases and transglycosylases, opens the door for their transfer into more easily cultivable microbial hosts like Escherichia coli or yeast. mdpi.com By assembling a synthetic pathway using these genes, it may be possible to achieve de novo biosynthesis of laminarin oligosaccharides, including this compound, from simple carbon sources. The development of advanced genetic tools like CRISPR-Cas9 facilitates the precise and efficient engineering of microbial genomes for this purpose. nih.govmdpi.com

Advanced Structural Elucidation and Characterization Methodologies for Laminarioctaose

Nuclear Magnetic Resonance (NMR) Spectroscopy in Laminarioctaose Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of oligosaccharides in both solution and solid states. amegroups.orgsdsu.edu It provides data on the primary structure, including the sequence of monosaccharide units, glycosidic linkage positions, and anomeric configurations, as well as insights into the three-dimensional conformation.

One-dimensional (1D) NMR spectroscopy, specifically proton (¹H) and carbon-13 (¹³C) NMR, serves as the initial and fundamental step in the structural elucidation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an oligosaccharide provides crucial information regarding the anomeric configuration of the glucose units. For β-D-glucans like this compound, the anomeric proton (H-1) signals typically appear in the range of δ 4.3-4.6 ppm. amegroups.org The chemical shift of the anomeric proton of the reducing terminal unit is often distinct from the internal and non-reducing terminal units. For instance, in laminarin hydrolysis products, the reducing terminal β-1,3-glycosidic linkage shows a chemical shift at approximately 4.36 ppm, while the internal β-1,3-glycosidic backbone chain appears around 4.52 ppm. researchgate.net The multiplicity and coupling constants (J-values) of these signals further confirm the anomeric configuration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly informative for determining the linkage positions between glucose residues. The chemical shift of carbon atoms involved in the glycosidic bond is significantly shifted downfield compared to unsubstituted carbons. amegroups.org For β-D-glucans, the anomeric carbon (C-1) signals are characteristically found in the δ 103-104 ppm region. amegroups.org The carbon atom at the linkage position (C-3 in the case of this compound) experiences a downfield shift. For example, in β-1,3-glucans, the C-3 signal appears in the range of 82-92 ppm. nih.gov

A representative, though general, table of expected ¹³C NMR chemical shifts for a β-1,3-linked glucan like this compound is provided below. Actual values can vary slightly based on experimental conditions and the specific oligomer size.

Table 1: Representative ¹³C NMR Chemical Shifts for β-1,3-Glucan Moieties

Carbon Atom Chemical Shift (ppm)
C1 ~103-104
C2 ~74-76
C3 ~82-92
C4 ~68-70
C5 ~76-78
C6 ~61-63

Note: These are typical ranges and can be influenced by factors such as solvent, temperature, and adjacent residues.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity between monosaccharide units in this compound. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks within each glucose residue. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds (e.g., H-1 with H-2, H-2 with H-3, etc.), allowing for the tracing of the spin system of each sugar ring. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum corresponds to a specific C-H bond, providing a direct link between the proton and carbon skeletons of this compound. This is fundamental for assigning the carbon signals based on the already assigned proton signals from COSY. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-4 bonds) ¹H-¹³C correlations. sdsu.edu For this compound, the most critical HMBC correlation is the one observed between the anomeric proton (H-1) of one glucose residue and the carbon at the linkage position (C-3) of the adjacent residue. This through-bond correlation provides definitive evidence for the β-1,3-glycosidic linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu For oligosaccharides, NOESY is crucial for determining the conformation around the glycosidic linkage. Key through-space correlations, such as between the H-1 of a donor residue and protons on the acceptor residue (e.g., H-3), confirm the spatial proximity and thus the linkage, and provide insights into the three-dimensional shape of the molecule.

Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound

2D NMR Experiment Type of Correlation Information Gained for this compound
COSY ¹H - ¹H (through-bond) Identifies J-coupled protons within each glucose unit, allowing for sequential assignment of H-1, H-2, H-3, H-4, H-5, and H-6 for each residue.
HSQC ¹H - ¹³C (one-bond) Correlates each proton to its directly attached carbon, enabling the assignment of the ¹³C spectrum.
HMBC ¹H - ¹³C (multi-bond) Establishes connectivity between glucose residues through long-range correlations, most importantly from H-1 of one unit to C-3 of the next.

| NOESY | ¹H - ¹H (through-space)| Confirms inter-residue linkages by identifying spatially close protons (e.g., H-1 to H-3 across the glycosidic bond) and informs on conformation.|

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for investigating the structure of β-glucans in their native or solid form, preserving their molecular structure. nih.govvu.lt This is particularly valuable for studying the conformational polymorphism of these molecules, such as the adoption of helical or linear structures. vu.lt

For β-glucans, the ¹³C cross-polarization magic-angle spinning (CP-MAS) NMR technique is commonly used. amegroups.org The chemical shifts of C-1 and C-3 are particularly sensitive to the conformation of the polysaccharide chain. researchgate.net Studies on various (1→3)-β-D-glucans have shown that different conformations, such as single-helix, triple-helix, and random-coil forms, can be distinguished by their unique ¹³C NMR chemical shifts in the solid state. researchgate.net For instance, the C-3 signal in the 82–92 ppm region can indicate whether the β-glucan possesses a linear or an ordered, possibly helical, structure. vu.lt The presence of a signal around 86 ppm for C-3 is often characteristic of a triple-helical conformation. researchgate.net Therefore, ssNMR could be applied to this compound to determine its preferred conformation in the solid state, providing insights that are not accessible through solution-state NMR.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) for this compound Structural Determination

Mass spectrometry is a key technology for determining the molecular weight and sequence of oligosaccharides. Soft ionization techniques are essential as they allow for the ionization of large, non-volatile molecules like this compound with minimal fragmentation.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of biological macromolecules, including oligosaccharides. youtube.com In ESI-MS, ions are produced from a liquid solution, making it readily compatible with separation techniques like liquid chromatography. libretexts.org

For this compound, ESI-MS can accurately determine its molecular weight. The technique often produces multiply charged ions, but for oligosaccharides of this size, singly charged adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed. Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of a selected parent ion. The fragmentation of oligosaccharides typically occurs at the glycosidic bonds, leading to the generation of B, C, Y, and Z ions, which provides valuable sequence information. While detailed fragmentation patterns for this compound are not widely published, analysis of related disaccharides shows that fragment ions can help distinguish between different linkage types. researchgate.net

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is another powerful soft ionization technique for analyzing large biomolecules like oligosaccharides. spectrabase.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules, which are then separated based on their mass-to-charge ratio in a time-of-flight analyzer. researchgate.net

MALDI-TOF-MS is particularly useful for the rapid and sensitive analysis of oligosaccharide mixtures. spectrabase.com It has been successfully used to analyze products from the enzymatic modification of laminarin-derived oligosaccharides. oup.com For example, in one study, the products of an enzymatic reaction using laminaripentaose (B3028596) as a substrate were analyzed, and the mass spectrum clearly showed ions corresponding to the starting material as well as newly synthesized oligosaccharides like this compound ([M+K]⁺ at m/z 1353.5). oup.com This demonstrates the utility of MALDI-TOF-MS in not only confirming the molecular weight of this compound but also in monitoring its formation in enzymatic or chemical synthesis reactions. researchgate.netoup.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Glucose
Laminaripentaose
Laminarin

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Chromatographic Techniques for Purity and Homogeneity Assessment of this compound

Chromatographic methods are indispensable for assessing the purity and homogeneity of oligosaccharide preparations like this compound. oup.comnih.gov These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. moravek.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quality control and purity assessment of chemical compounds, including oligosaccharides. moravek.comopenaccessjournals.com It allows for the separation, identification, and quantification of individual components in a mixture with high resolution and sensitivity. openaccessjournals.com

In the analysis of this compound, HPLC is used to verify that the sample is free from contaminants, such as other oligosaccharides of different lengths, monosaccharides, or byproducts from extraction or synthesis. moravek.com The process involves injecting a solution of the sample into a column containing a stationary phase. A liquid mobile phase is then pumped through the column, and the components separate based on their affinity for the stationary phase. moravek.com For oligosaccharide analysis, common HPLC modes include reversed-phase HPLC (RP-HPLC) with derivatization, normal-phase HPLC, and hydrophilic interaction liquid chromatography (HILIC).

The purity of a sample is determined by analyzing the resulting chromatogram. A pure sample of this compound should ideally yield a single, sharp, and symmetrical peak. torontech.com The presence of additional peaks indicates impurities. By using a diode-array detector (DAD), the spectral purity of the main peak can also be assessed to check for co-eluting impurities. chromatographyonline.com Area normalization of the peaks in the chromatogram provides a quantitative estimate of the sample's purity. torontech.com

ParameterDescriptionRelevance to this compound Analysis
Stationary Phase The solid material in the column that interacts with the sample components. Examples include C18 for reversed-phase or aminopropyl-silica for HILIC.The choice of stationary phase is critical for achieving separation from closely related oligomers (e.g., laminariheptaose, laminarinonaose).
Mobile Phase The solvent that carries the sample through the column. Typically a mixture of water and an organic solvent like acetonitrile.The gradient and composition of the mobile phase are optimized to resolve the main this compound peak from all potential impurities.
Detector The device that measures the components as they elute from the column. Common detectors include Refractive Index (RI) and Evaporative Light Scattering (ELSD).RI detectors are universal but less sensitive; ELSD is more sensitive for non-volatile analytes like oligosaccharides.
Purity Assessment Evaluation of the chromatogram to determine the percentage of the desired compound.A high percentage for the main peak area (e.g., >95%) indicates high purity of the this compound sample. torontech.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including laminari-oligosaccharides. nih.gov Carbohydrates are weak acids and can be separated in their anionic form at high pH on a strong anion-exchange column. oup.comresearchgate.net

This technique offers excellent resolution of oligosaccharides, even those with the same degree of polymerization but different linkage patterns. For this compound, HPAEC-PAD is ideal for assessing purity and homogeneity, as it can separate it from other laminari-oligosaccharides (e.g., laminaribiose (B1201645) to laminariheptaose) and glucose. oup.comresearchgate.net The separation is typically achieved using an aqueous sodium hydroxide (B78521) and sodium acetate (B1210297) gradient as the mobile phase. researchgate.net

Pulsed Amperometric Detection (PAD) provides direct, sensitive, and selective detection of carbohydrates without the need for derivatization. nih.gov It works by measuring the current generated from the oxidation of the analyte on the surface of a gold electrode. The combination of HPAEC's high resolving power and PAD's sensitivity makes this method a gold standard for the analysis of oligosaccharide mixtures. nih.govresearchgate.net Studies have utilized HPAEC-PAD to analyze hydrolysates of laminarin, successfully separating and quantifying the mixture of laminari-oligosaccharides produced. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Size Distribution

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. wikipedia.orgyoutube.com It is a crucial tool for determining the molecular weight and molecular weight distribution of polymers and oligomers, making it well-suited for assessing the homogeneity of this compound. shimadzu.czresearchgate.net

In GPC, the sample is passed through a column packed with porous gel beads. researchgate.net Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores, leading to a longer path and later elution. shimadzu.cz For a sample of this compound, GPC can confirm its homogeneity. A monodisperse or homogenous sample will appear as a single, narrow peak in the chromatogram, whereas a sample with a range of different-sized oligosaccharides will show a broader peak or multiple peaks. researchgate.net

The technique is used to calculate various molecular weight averages (such as number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI = Mw/Mn). researchgate.net For a pure, homogeneous compound like this compound, the PDI should be very close to 1.0.

GPC ParameterDefinitionSignificance for this compound
Molecular Weight (MW) The mass of one mole of the substance. GPC determines the relative molecular weight based on calibration with standards. wikipedia.orgConfirms that the sample's MW corresponds to that of an octaose of glucose.
Weight-Average MW (Mw) An average that gives more weight to larger molecules. researchgate.netUsed in conjunction with Mn to assess size distribution.
Number-Average MW (Mn) An average that considers the number of molecules of each size. researchgate.netUsed in the calculation of the polydispersity index.
Polydispersity Index (PDI) A measure of the broadness of the molecular weight distribution (PDI = Mw/Mn). researchgate.netA PDI value approaching 1.0 indicates a highly homogeneous, monodisperse sample of this compound.

Spectroscopic and Diffraction Methods for this compound

Fourier-Transform Infrared (FTIR) Spectroscopy for Glycosidic Linkages

Fourier-Transform Infrared (FTIR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound, FTIR is used to confirm its polysaccharide nature and provide evidence for its specific type of glycosidic linkages. The FTIR spectrum of this compound, like other carbohydrates, is characterized by several distinct absorption bands. researchgate.netresearchgate.net

A broad, strong absorption band is typically observed around 3400 cm⁻¹, which corresponds to the O-H stretching vibrations of the numerous hydroxyl groups in the molecule. researchgate.net A weaker band around 2950 cm⁻¹ is attributable to C-H stretching vibrations. The region between 1200 cm⁻¹ and 950 cm⁻¹, often called the "fingerprint region" for carbohydrates, contains critical information about the glycosidic bonds and the pyranose ring structure. researchgate.net

Specifically for β-linked glucans like this compound, a characteristic weak absorption band around 890 cm⁻¹ is indicative of the β-glycosidic linkage. researchgate.net The stretching vibrations of the C-O and C-C bonds within the glycosidic linkages and the pyranoid ring structure appear in the 1100-1030 cm⁻¹ range. researchgate.net By comparing the FTIR spectrum of a sample to that of a known standard or published data, its identity and structural features can be confirmed. researchgate.netnih.gov

X-ray Diffraction and Scattering for Crystalline Structures (if applicable)

X-ray diffraction (XRD) and X-ray scattering are powerful analytical techniques for the detailed elucidation of the three-dimensional atomic and molecular structure of materials. ebsco.commeasurlabs.comwikipedia.org These methods are particularly definitive for substances that can be crystallized, providing precise information on bond lengths, bond angles, and conformational arrangements. measurlabs.com The fundamental principle of X-ray crystallography relies on the interaction of X-rays with the electron clouds of atoms within a crystal lattice. When a beam of X-rays is directed at a single crystal, the electrons scatter the X-rays, and due to the regular, repeating arrangement of atoms in the crystal, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots called reflections. wikipedia.orgiastate.edu The analysis of the positions and intensities of these reflections allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise location of each atom in the molecule.

For a compound such as this compound, obtaining a single crystal of sufficient size and quality is a prerequisite for analysis by single-crystal X-ray diffraction. iastate.edu While the technique is theoretically applicable to any crystallizable compound, a comprehensive search of scientific literature and crystallographic databases (such as the Cambridge Structural Database and the Crystallography Open Database) reveals that specific crystal structure data for isolated this compound is not publicly available at this time. queensu.cacrystallography.net Research in this area has more frequently focused on the crystal structures of enzymes (like laminarinases or glucanases) in complex with their substrates or products, which are often shorter-chain oligosaccharides like laminaritetraose, rather than on the free oligosaccharide itself. asm.orgnih.gov

In the absence of single crystals, X-ray powder diffraction (XRPD) could be applied to a microcrystalline powder sample of this compound. iastate.edu XRPD produces a diffraction pattern characterized by a series of peaks at different scattering angles, which serves as a "fingerprint" for the crystalline phase or phases present. ebsco.comforcetechnology.com While less detailed than single-crystal XRD, XRPD is valuable for confirming the identity and purity of a crystalline solid and analyzing its microstructure. malvernpanalytical.com

The table below illustrates the typical parameters that would be determined from a successful single-crystal X-ray diffraction experiment, which would constitute the definitive structural characterization of crystalline this compound.

Table 1: Example of Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

ParameterDescriptionExample Data (Hypothetical)
Empirical Formula The simplest whole-number ratio of atoms in the compound.C₄₈H₈₂O₃₃
Formula Weight The sum of the atomic weights of the atoms in the empirical formula.1155.1 g/mol
Crystal System One of seven crystal systems describing the lattice symmetry.Orthorhombic
Space Group The group describing the symmetry of the crystal's unit cell.P2₁2₁2₁
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.a = 8.5 Å, b = 15.2 Å, c = 25.0 Åα = 90°, β = 90°, γ = 90°
Volume (V) The volume of the unit cell.3232.5 ų
Z The number of molecules per unit cell.2
Density (calculated) The calculated density of the crystal.1.188 Mg/m³
Resolution A measure of the level of detail obtained from the diffraction data.1.5 Å
R-factor An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.R1 = 0.045

Investigations into the Biological Activities and Cellular Mechanisms of Laminarioctaose

Immunomodulatory Mechanisms of Laminarioctaose in Pre-clinical Models

This compound, an oligosaccharide composed of eight glucose units, is a component of laminarin, a storage polysaccharide from brown algae. researchgate.netrhhz.net The immunomodulatory effects of laminarin and its constituent oligosaccharides, including this compound, have been demonstrated in various pre-clinical studies, positioning them as potential agents in immunotherapy. rsc.orgnih.gov These effects are primarily mediated through interactions with immune cells and the subsequent modulation of cellular responses. frontiersin.org

The immunomodulatory actions of β-glucans like this compound begin with their recognition by pattern recognition receptors (PRRs) on the surface of immune cells. researchgate.net The primary receptor for β-1,3-glucans is Dectin-1, a C-type lectin receptor expressed prominently on macrophages, dendritic cells, and neutrophils. nih.govcellsignal.com

The interaction between laminarin and Dectin-1 is well-documented, with the molecule capable of acting as either a Dectin-1 agonist (activating the receptor) or an antagonist (blocking the receptor), depending on factors like purity, structure, and the specific Dectin-1 isoform involved. nih.govinvivogen.com Upon binding its ligand, Dectin-1 triggers intracellular signaling cascades that initiate an immune response. invivogen.com This binding is a critical first step for many of the downstream effects, including the activation of antigen-presenting cells (APCs) like dendritic cells and macrophages. nih.gov

In addition to Dectin-1, Toll-like receptors (TLRs) play a role in the immune response to β-glucans. Research indicates that Dectin-1 can act synergistically with TLRs, particularly TLR2, to amplify inflammatory responses. invivogen.com This collaboration between different classes of innate immune receptors is crucial for orchestrating a tailored response to microbial components. invivogen.com TLR signaling, in general, proceeds through distinct pathways, such as the MyD88-dependent pathway, which is utilized by most TLRs to activate key inflammatory transcription factors. nih.govnih.gov

A key outcome of immune cell activation by this compound is the production of cytokines and chemokines—small signaling proteins that orchestrate the immune response. physio-pedia.com Macrophages and helper T-cells are major producers of these molecules. physio-pedia.comcusabio.com Studies on laminarin and its oligosaccharide fractions have shown a direct influence on cytokine secretion from dendritic cells (DCs). nih.gov

For instance, a specific laminarin oligosaccharide fraction with a degree of polymerization between 5 and 8 (DP5-DP8), which includes this compound, was found to stimulate an increase in both Interleukin-6 (IL-6) and Interleukin-10 (IL-10) secretion by DCs. nih.gov The elevation of IL-6 suggests a pro-inflammatory potential, while the concurrent increase in the anti-inflammatory cytokine IL-10 points to a complex regulatory role. nih.gov In the same study, this fraction, along with others, led to a decrease in Tumor Necrosis Factor-alpha (TNF-α) secretion, indicating potential anti-inflammatory activity. nih.gov

General studies on β-glucans have demonstrated their ability to activate macrophages to produce a range of cytokines, including IL-1β, IL-6, TNF-α, and Interferon-gamma (IFN-γ). dovepress.com This modulation of cytokine profiles is central to the immunoregulatory effects of these compounds, influencing the direction and intensity of the immune response. nih.gov

Table 1: Effect of Laminarin and its Oligosaccharides on Cytokine Production by Immune Cells
Compound/FractionImmune Cell TypeCytokine ModulatedObserved EffectReference
Laminarin Oligosaccharides (DP5-DP8)Dendritic CellsIL-6Increased Secretion nih.gov
Laminarin Oligosaccharides (DP5-DP8)Dendritic CellsIL-10Increased Secretion nih.gov
Laminarin Oligosaccharides (DP5-DP8)Dendritic CellsTNF-αDecreased Secretion nih.gov
β-Glucan NanoparticlesRAW264.7 MacrophagesIL-1β, IL-6, TNF-α, IFN-γIncreased mRNA Expression dovepress.com
LaminarinDendritic Cells (in co-culture with T-cells)IL-17, IL-10Increased Secretion nih.gov
Laminari-oligosaccharide (DP6-DP9)Dendritic Cells (in co-culture with T-cells)IL-12p40, IFN-γReduced Secretion nih.gov

Macrophages and dendritic cells are professional antigen-presenting cells (APCs) that form the first line of defense and bridge the innate and adaptive immune systems. thermofisher.comfrontiersin.org Laminarin and its oligosaccharides have been shown to activate these crucial cell types. frontiersin.orgnih.gov Upon activation by PRR ligation, DCs mature, a process characterized by the upregulation of co-stimulatory molecules (like CD80 and CD86) and enhanced antigen presentation capabilities. thermofisher.comdovepress.com

This activation endows DCs with the ability to prime T-lymphocytes, thereby initiating an adaptive immune response. frontiersin.org For example, targeting the Dectin-1 receptor on bone marrow-derived dendritic cells with laminarin chemically coupled to an antigen (ovalbumin) resulted in a significantly enhanced antigen-specific CD4+ T-cell response. nih.gov Similarly, orally administered particulate β-glucan was shown to activate DCs, leading to the expansion and activation of antigen-specific CD4 and CD8 T-cells and a reduction in tumor burden in mouse models. aacrjournals.org The activation of macrophages enhances their phagocytic capacity, a key function in clearing pathogens and cellular debris. frontiersin.org

Modulation of Cytokine and Chemokine Production

Anti-inflammatory Effects and Associated Pathways of this compound

While possessing immunostimulatory properties, laminarin and its oligosaccharides have also been reported to exert anti-inflammatory effects. rhhz.netfrontiersin.org This duality is a hallmark of immunomodulators, which can either enhance or suppress immune responses depending on the context. The anti-inflammatory activity is often linked to the induction of inhibitory cytokines like IL-10 and the modulation of key inflammatory signaling pathways. nih.gov

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central signaling cascades that regulate the expression of numerous genes involved in inflammation. nih.govnih.govnih.gov Activation of PRRs like Dectin-1 and TLRs typically triggers these pathways. nih.gov Dectin-1 signaling can lead to the formation of a CARD9-Bcl10-Malt1 complex, which in turn mediates the activation of NF-κB and subsequent production of pro-inflammatory cytokines. invivogen.com

NF-κB is a transcription factor that, in an inactive state, is held in the cytoplasm by inhibitor of NF-κB (IκB) proteins. scienceopen.com Upon receiving an inflammatory stimulus, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. scienceopen.comrsc.org The MAPK family (including ERK, JNK, and p38) represents another critical signaling route that converts extracellular stimuli into cellular responses, including inflammation. nih.gov

While β-glucan binding to Dectin-1 generally activates these pathways, the ultimate inflammatory outcome is complex. The anti-inflammatory effects of this compound may be mediated through the simultaneous induction of anti-inflammatory signals, such as the cytokine IL-10, which can suppress the activity of pro-inflammatory cells and molecules. nih.govnih.gov NF-κB itself has been shown to have dual pro- and anti-inflammatory roles; for instance, it can promote the resolution of inflammation by inducing the expression of anti-inflammatory genes. nih.govnih.gov

The investigation of the biological activities of compounds like this compound relies on various in vitro cellular models that replicate aspects of the inflammatory process. rsc.org These models are essential for screening potential anti-inflammatory molecules and elucidating their mechanisms of action. rsc.org

A widely used model involves macrophage-like cell lines, such as RAW 264.7 cells. dovepress.com These cells can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide and pro-inflammatory cytokines. scienceopen.comrsc.org The ability of a test compound to inhibit these markers is then measured.

Primary immune cells, isolated directly from living tissue, are also considered an ideal model. Bone marrow-derived dendritic cells (BMDCs) and human monocyte-derived DCs are frequently used to study DC activation, maturation, cytokine production, and their ability to stimulate T-cells. nih.govnih.govmdpi.com The use of co-culture systems, for example, of DCs and T-cells, allows researchers to study the crosstalk between different immune cell populations. nih.gov These cellular models are indispensable tools for dissecting the complex immunomodulatory and anti-inflammatory effects of β-glucans.

Inhibition of Inflammatory Mediators (e.g., NF-κB, MAPK pathways)

Antioxidant Mechanisms of this compound in Cellular Systems

This compound has demonstrated notable antioxidant properties within cellular environments. These effects are attributed to its ability to directly scavenge harmful reactive oxygen species (ROS) and to positively influence the body's own antioxidant defense systems. This dual action helps to protect cells from oxidative damage, a process implicated in a variety of health issues.

Reactive Oxygen Species (ROS) Scavenging Pathways

Reactive oxygen species (ROS) are byproducts of normal metabolism, but their overproduction can lead to cellular damage. nih.gov this compound is understood to directly interact with and neutralize these harmful molecules. The primary enzymatic defense against ROS involves superoxide (B77818) dismutases (SODs), which convert superoxide radicals into hydrogen peroxide (H₂O₂). nih.gov Subsequently, enzymes like catalases (CAT) and peroxidases (POD) break down H₂O₂ into harmless water. nih.gov Non-enzymatic antioxidants also play a crucial role in this process. nih.gov The accumulation of ROS can cause damage to DNA, lipids, and proteins, ultimately leading to cell death. nih.govresearchgate.net Designing biomaterials that can scavenge ROS is an important strategy for restoring balance and protecting against inflammatory damage. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, this compound is believed to enhance the activity of the body's innate antioxidant enzymes. In various biological systems, enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) are critical for eliminating active oxygen radicals. frontiersin.org The activity of these enzymes can be influenced by external factors and stressors. frontiersin.org For instance, in some organisms, the activities of SOD, CAT, and GSH-Px have been observed to decline under certain stress conditions. frontiersin.org The balance of ROS is also maintained by the ascorbate-glutathione cycle, which includes enzymes like ascorbate (B8700270) peroxidase (APX), monodehydroascorbate reductase (MDHAR), dehydroascorbate reductase (DHAR), and glutathione reductase (GR). frontiersin.orgmdpi.com These enzymes work together to detoxify H₂O₂ and regenerate antioxidants like ascorbate and glutathione. frontiersin.orgmdpi.com

The table below illustrates the principal endogenous antioxidant enzymes and their functions.

EnzymeFunction
Superoxide Dismutase (SOD)Converts superoxide radicals to hydrogen peroxide. nih.gov
Catalase (CAT)Decomposes hydrogen peroxide into water and oxygen. nih.gov
Glutathione Peroxidase (GPx)Reduces hydrogen peroxide and lipid hydroperoxides. nih.gov
Ascorbate Peroxidase (APX)Detoxifies H₂O₂ using ascorbate as an electron donor. frontiersin.orgmdpi.com
Glutathione Reductase (GR)Catalyzes the reduction of oxidized glutathione (GSSG) to its reduced form (GSH). mdpi.com

Lipid Peroxidation Inhibition Studies

Lipid peroxidation is a process where oxidants like free radicals attack lipids, leading to cellular damage. cabidigitallibrary.org This process is a recognized indicator of oxidative stress. cabidigitallibrary.org The inhibition of lipid peroxidation is a key aspect of antioxidant activity. nih.gov Malondialdehyde (MDA) is a final product of lipid oxidative stress and is often measured to assess the level of reactive oxygen species and the degree of oxidative damage. frontiersin.org Studies have shown that certain interventions can reduce MDA levels in both serum and liver, indicating a decrease in lipid peroxidation. frontiersin.org Antioxidants can inhibit lipid peroxidation through various mechanisms, thereby preventing the harmful effects of its products. cabidigitallibrary.orgnih.gov

Exploration of this compound in Host-Microbe Interactions

The interactions between this compound and the microbial communities within a host, particularly in the gut, are an emerging area of research. These interactions can influence the composition and function of the gut microbiota and affect how microbes adhere to surfaces and form biofilms.

Modulation of Gut Microbiota Composition and Function

The gut microbiota is a complex ecosystem of microorganisms that plays a crucial role in health and disease. nih.gov Its composition is dominated by several bacterial phyla, with Firmicutes and Bacteroidetes being the most abundant. nih.govfrontiersin.org The balance of these microbes can be influenced by various factors, including diet. mdpi.com A primary function of the gut microbiota is the fermentation of dietary fibers into short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate, and butyrate. frontiersin.orgmdpi.commdpi.com These SCFAs are vital energy sources for the host and have numerous beneficial effects on metabolism and the immune system. frontiersin.org An imbalance in the gut microbiota, known as dysbiosis, is associated with various diseases. mdpi.com For instance, a decreased abundance of SCFA-producing microbes has been observed in certain health conditions. frontiersin.org

The table below summarizes the dominant phyla in the gut microbiota and their primary SCFA products.

PhylumPrimary SCFA Product(s)
FirmicutesButyrate frontiersin.org
BacteroidetesAcetate, Propionate frontiersin.org
ActinobacteriaNot specified
ProteobacteriaNot specified
FusobacteriaNot specified
VerrucomicrobiaNot specified

Influence on Microbial Adhesion and Biofilm Formation

Microbial adhesion to surfaces is the initial step in the formation of biofilms, which are structured communities of microorganisms encased in a self-produced matrix. frontiersin.org Biofilm formation is a significant issue in various industrial and medical settings. mdpi.com The process begins with the initial, often reversible, attachment of microbes to a surface, which can then become irreversible, leading to the development of a mature biofilm. frontiersin.org The properties of the surface, such as charge and hydrophobicity, can significantly influence bacterial adhesion. sci-hub.se For example, most bacterial cells have a negative charge, making them more likely to adhere to positively charged surfaces. sci-hub.se The formation of biofilms can have significant clinical implications, as they can increase the risk of microbial colonization and infection. mdpi.comnih.gov

Cellular Signaling Pathways Modulated by this compound

This compound, an oligosaccharide derived from the parent β-glucan laminarin, engages with cellular machinery to initiate a cascade of signaling events. The biological effects of this compound are rooted in its ability to modulate specific signaling pathways, influencing cellular behavior from the cell surface to the nucleus.

The primary molecular target for laminarin and its oligosaccharide derivatives, including this compound, is the Dectin-1 receptor. mdpi.comaai.orgnih.gov Dectin-1 is a C-type lectin receptor (CLR) predominantly expressed on the surface of innate immune cells such as macrophages and dendritic cells, where it functions as a pattern recognition receptor for β-1,3- and β-1,6-linked glucans. mdpi.commdpi.comsinobiological.com

The interaction between laminarin-derived oligosaccharides and Dectin-1 is complex, with the potential to act as either an agonist (activator) or an antagonist (inhibitor). invivogen.cominvivogen.comrhhz.net This dual activity can be influenced by factors such as the purity of the compound and the specific isoform of the Dectin-1 receptor being engaged. invivogen.cominvivogen.com For instance, some preparations are highly responsive with the human Dectin-1a isoform but not the Dectin-1b isoform. invivogen.cominvivogen.com

Upon binding to Dectin-1, a key downstream signal transduction event is the phosphorylation and activation of Spleen tyrosine kinase (Syk). nih.govdovepress.comnih.gov This Dectin-1/Syk signaling axis has been identified in various cell types, including intestinal epithelial cells and microglia. nih.govdovepress.com Activation of this pathway can lead to the engagement of further downstream effectors, including the transcription factor nuclear factor-kappa B (NF-κB), which in turn orchestrates the production of pro-inflammatory cytokines. mdpi.comdovepress.com In addition to this canonical pathway, evidence also points to non-canonical, Card9-independent Dectin-1 signaling that may mediate protective or anti-inflammatory functions. biorxiv.org In some contexts, laminarin is used experimentally as a Dectin-1 inhibitor to block the binding of other β-glucans and study the receptor's function. aai.orgnih.govdovepress.com

While comprehensive proteomic studies on this compound are not extensively documented, research on its parent compound, laminarin, provides significant insight into the resulting changes in gene expression. These transcriptomic alterations underlie the proteomic shifts that ultimately define the cellular response. Mouse cDNA microarray analysis has confirmed that laminarin and its oligosaccharides induce genes that code for immune response proteins. rhhz.net

In murine macrophage cell lines, laminarin exposure has been shown to upregulate the mRNA expression of several immune-related genes, including transcription factors and inflammatory mediators. researchgate.net Similarly, studies in fish intestinal cells demonstrated that laminarin could modulate the expression of genes encoding pro-inflammatory cytokines such as il6, il8, il1b, and tnfa. frontiersin.org These findings suggest that this compound likely influences the cellular proteome by promoting the transcription of genes involved in inflammation and immunity.

Table 1: Reported Gene Expression Changes in Response to Laminarin/Laminarioctaose in Various Cell Models
GeneCell Type/ModelObserved EffectReference
c-fosMouse Macrophages (RAW 264.7)Increased mRNA expression researchgate.net
c-junMouse Macrophages (RAW 264.7)Increased mRNA expression researchgate.net
cox-2Mouse Macrophages (RAW 264.7)Increased mRNA expression researchgate.net
stat1Mouse Macrophages (RAW 264.7)Increased mRNA expression researchgate.net
stat3Mouse Macrophages (RAW 264.7)Increased mRNA expression researchgate.net
IL-1βLeukemic MiceIncreased mRNA expression nih.gov
IL-8Leukemic MiceIncreased mRNA expression nih.gov
T-betMouse SplenocytesIncreased mRNA expression nih.gov
IFN-γMouse SplenocytesIncreased mRNA expression nih.gov
il6Fish Gut Cells (RTgutGC)Modulated mRNA expression frontiersin.org

Receptor-Ligand Interactions and Signal Transduction

Pre-clinical Animal Model Studies on this compound (focus on mechanisms, not efficacy for human disease)

Pre-clinical studies using animal models provide crucial insights into the systemic effects and biological mechanisms of this compound and its parent compounds in a complex living organism.

In vivo studies in murine models have demonstrated significant immunomodulatory activity. Treatment with laminarin in C56BL/6 mice was shown to induce the maturation of dendritic cells (DCs), evidenced by an increased expression of co-stimulatory molecules and the production of pro-inflammatory cytokines in spleen DCs. nih.gov This maturation is a critical step for initiating an adaptive immune response.

The functional consequence of DC maturation was observed in the compound's ability to enhance the presentation of a model antigen (ovalbumin) and subsequently promote the proliferation of antigen-specific T cells (OT-I and OT-II). nih.gov Mechanistically, laminarin was found to drive a T helper 1 (Th1) and cytotoxic T lymphocyte (Tc1) biased immune response. nih.gov This was characterized by a marked increase in the proportions of CD4+ and CD8+ T cells producing interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov In a separate study involving leukemic mice, laminarin injections were also noted to stimulate immune responses. nih.gov Conversely, in a model of brain injury, laminarin acted as a Dectin-1 antagonist, demonstrating that its immunological effect in vivo can be context-dependent, leading to the suppression of microglial-mediated inflammation. dovepress.com

Table 2: Summary of In Vivo Immunological Responses to Laminarin in Animal Models
FindingMechanism/EffectAnimal ModelReference
Dendritic Cell MaturationIncreased expression of co-stimulatory molecules and pro-inflammatory cytokines in spleen DCs.C56BL/6 Mice nih.gov
Enhanced Antigen PresentationPromoted proliferation of antigen-specific OT-I and OT-II T cells.C56BL/6 Mice nih.gov
T Cell PolarizationInduced Th1 and Tc1 responses with increased IFN-γ and TNF-α production from CD4+ and CD8+ T cells.C56BL/6 Mice nih.gov
Neuroinflammation ModulationInhibited Dectin-1 signaling, reducing microglial pyroptosis and neuroinflammation.Mouse Model of Intracerebral Hemorrhage dovepress.com

The anti-inflammatory mechanisms of laminarin and its oligosaccharides in vivo are closely linked to their immunomodulatory properties. In a mouse model of acute lung injury, laminaran (B1674438) was observed to reduce the expression of the M1 macrophage marker CD86, suggesting a shift away from a pro-inflammatory macrophage phenotype. mdpi.com Another study proposed that the anti-inflammatory effect stemmed from a reduced recruitment of inflammatory cells to the liver and a decreased secretion of inflammatory mediators. oup.com A key mechanistic insight comes from a neuroinflammation model, where laminarin's anti-inflammatory effect was mediated by the inhibition of the Dectin-1/Syk signaling pathway, which in turn suppressed the activation of the NLRP3 inflammasome and subsequent pyroptotic cell death in microglia. dovepress.com

Extraction and Purification Methodologies for Laminarioctaose from Natural Sources

Conventional Extraction Techniquesoup.comrsc.org

Traditional methods for laminarin extraction have been widely used due to their simplicity and straightforward application. rsc.orgnih.gov These techniques primarily rely on the use of solvents and varying temperatures to break down the algal cell walls and release the target polysaccharide. rsc.orgnih.gov

Hot water extraction is a common and cost-effective technique for isolating water-soluble polysaccharides like laminarin. mdpi.com The process involves mixing dried and milled brown algae with hot water, typically at temperatures ranging from 80°C to 100°C. rsc.orgnih.gov The heat helps to disrupt the cell walls, allowing laminarin to be released into the water. nih.gov The efficiency of this method is influenced by the temperature, the ratio of the seaweed to the solvent, and the extraction time. oup.com For instance, research on Laminaria japonica demonstrated that increasing the extraction temperature from 4°C to 60°C led to a corresponding increase in the quantity of laminarin extracted. rhhz.net Similarly, adjusting the sample-to-solvent ratio can affect the yield due to changes in the pressure difference between the inside and outside of the algal cells. oup.com

Following the initial extraction, solvents like ethanol (B145695) are often used. Laminarin is generally insoluble in organic solvents, a property that is exploited for its purification. mdpi.com Adding ethanol to the aqueous extract causes the laminarin to precipitate, separating it from other soluble impurities like proteins, salts, and low-molecular-weight carbohydrates. rhhz.netmdpi.com The precipitated laminarin can then be collected through centrifugation. google.com

Table 1: Research Findings on Hot Water and Solvent-Based Extraction of Laminarin

Seaweed Species Extraction Conditions Key Findings Reference(s)
Laminaria japonica Water extraction at 4, 20, 40, 60, and 80°C. Laminarin yield increased with temperature up to 60°C. Above this, degradation into oligosaccharides was observed. rhhz.net
Laminaria digitata Hot water pre-treatment. Utilized as an effective pre-treatment step to release laminarin. rsc.orgnih.gov
Laminaria hyperborea Optimized hot water extraction at 120°C for 80.9 min. Achieved a yield of 2344.1 mg per 100 g of dry seaweed. mdpi.com
Saccharina longicruris CaCl2 solution at 85°C for 4 h, followed by ethanol precipitation. Effective in precipitating laminarin from the crude extract. rhhz.net

The use of mild acid or alkaline solutions is another prevalent conventional extraction strategy. rhhz.net Acid hydrolysis, often employing strong acids like hydrochloric acid (HCl), breaks down the cell wall components of the brown algae, releasing laminarin and other soluble polysaccharides. nih.gov The choice of acid can impact the extraction efficiency; studies have shown that HCl can produce a higher yield of laminarin compared to sulfuric acid (H₂SO₄). rhhz.net Following acid treatment, the mixture is neutralized to precipitate the laminarin, which is then collected and purified. nih.gov

Alkaline extraction utilizes a strong base, such as sodium hydroxide (B78521) (NaOH), to disrupt the algal cell walls. nih.gov The mixture is later neutralized with an acid to cause the laminarin to precipitate. rsc.orgnih.gov While these conventional acid and alkali methods are straightforward, they can be time-consuming and may lead to the degradation of laminarin if conditions are too harsh. rsc.orgnih.gov Research indicates that alkaline extraction can achieve high polysaccharide yields, but acid solvents are noted for being effective at cleaving glycosidic linkages, which can increase the yield of smaller polysaccharides. rsc.orgresearchgate.net

Table 2: Comparative Studies on Acid and Alkali-Assisted Extraction

Seaweed Species Extraction Method Key Findings Reference(s)
Laminaria saccharina HCl vs. H₂SO₄ solvent at 70°C for 150 min. Laminarin extracted with HCl had a higher molecular weight. oup.com
Laminaria japonica Acidic (citric acid, pH 2), water, and alkaline (NaOH, pH 10) extraction. Alkaline extraction yielded the highest amount of polysaccharide (44.63% dry wt), compared to acid (11.23%) and water (10.25%). rsc.org
Durvillaea potatorum Optimized acidic conditions (0.05 mol/L HCl at 60°C for 3 h). Resulted in a high total polysaccharide yield of 43.57% (w/w). mdpi.com
General Brown Algae Strong acid (HCl) or strong base (NaOH). Effective for cell wall disruption but may cause laminarin degradation under severe conditions. rsc.orgnih.gov

Hot Water Extraction and Solvent-Based Methods

Advanced and Green Extraction Approachesrhhz.netnih.gov

To overcome the limitations of conventional methods, such as long extraction times and potential degradation of the target compound, several advanced and environmentally friendly techniques have been developed. rhhz.netnih.gov These methods, often referred to as green extraction approaches, include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and enzyme-assisted extraction (EAE). rhhz.net

Ultrasound-assisted extraction is considered an energy-efficient and cost-effective method with significant potential for industrial-scale production. rhhz.netnih.gov This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles near the algal cell walls generates microjets and shockwaves, causing cell disruption and enhancing the release of intracellular components like laminarin into the solvent. rsc.orgmdpi.com

UAE offers several advantages, including reduced extraction time, lower solvent consumption, and high automation potential. nih.gov Studies have shown that UAE can significantly increase the yield of laminarin compared to conventional methods. For example, using UAE with 0.1 M HCl for just 15 minutes on Ascophyllum nodosum and Laminaria hyperborea resulted in higher laminarin yields than conventional extraction conducted over 2.5 hours. mdpi.comnih.gov Specifically, the laminarin yield for L. hyperborea was over 91% higher with UAE and an acid solvent. mdpi.com

Table 3: Findings from Ultrasound-Assisted Extraction (UAE) Studies

Seaweed Species UAE Conditions Key Findings Reference(s)
Ascophyllum nodosum 60% ultrasonic power amplitude, 0.1 M HCl, 15 min. Laminarin yield was 35.62% higher than conventional extraction with the same solvent. mdpi.com
Laminaria hyperborea 60% ultrasonic power amplitude, 0.1 M HCl, 15 min. Laminarin yield was 91.76% higher than conventional extraction. Highest concentration was 6.24% on a dry weight basis. mdpi.comnih.gov
Laminaria digitata Low-frequency ultrasonic bath (25 kHz, 550 W). Effective for extracting laminarin. nih.gov

Microwave-assisted extraction employs microwave radiation to heat the solvent and biomass mixture, which accelerates the extraction process. nih.gov The microwaves penetrate the algal material and interact with polar molecules, causing rapid heating that leads to the rupture of cell walls and the release of polysaccharides. rhhz.net This technique is noted for reducing solvent use and improving extraction yields. nih.gov

The effectiveness of MAE is dependent on parameters such as microwave power, irradiation time, and temperature. nih.gov Research has indicated that while increasing microwave power can enhance the extraction of laminarin, excessive power (e.g., over 400 W) may cause degradation of the polysaccharide, leading to a decrease in yield. rhhz.net Therefore, careful control of MAE parameters is necessary to optimize the extraction process. rhhz.net

Table 4: Research on Microwave-Assisted Extraction (MAE) of Polysaccharides

Seaweed Species MAE Conditions Key Findings Reference(s)
Fucus vesiculosus Varied pressure (30, 75, 120 psi) and time (1-31 min). Maximum fucoidan (B602826) yield (18.22%) was achieved at the highest pressure and lowest time, highlighting parameter sensitivity. nih.gov
Sargassum thunbergii Optimized at 20 min, 70°C, 600 W. Optimal conditions were established for polysaccharide extraction. nih.gov
General Brown Algae Power up to 400 W. Laminarin extraction increased with power, but degradation occurred at powers exceeding 400 W. rhhz.net

Enzyme-assisted extraction is a highly specific and eco-friendly alternative to conventional methods. nih.gov This technique uses enzymes, such as cellulases, proteases, or specific laminarinases, to selectively break down the components of the algal cell wall, leaving the target laminarin intact. rhhz.netnih.gov This high specificity results in a purer extract and maintains a mild reaction environment, which helps to preserve the bioactivity of the laminarin. nih.gov

In one study, a combination of commercial carbohydrate-hydrolyzing enzymes and proteases was used to assist in the extraction of laminarin from Ecklonia radiata. rhhz.net The enzymes effectively broke down the cell walls, releasing the polysaccharides. rhhz.net EAE is considered a promising strategy due to its high catalytic efficiency and environmentally friendly nature. rhhz.netnih.gov It can also be a key technology in a biorefinery context, allowing for the sequential extraction of multiple valuable compounds from seaweed. frontiersin.org

Table 5: Studies on Enzyme-Assisted Extraction (EAE)

Seaweed Species Enzyme(s) Used Key Findings Reference(s)
Ecklonia radiata Commercial carbohydrases and proteases. Effective in breaking up cell walls and releasing laminarin. rhhz.net
Saccharina latissima Carbohydrases (alginate and hemicellulose degrading). Reduces process viscosity, limiting the amount of water needed and improving efficiency. frontiersin.org
Fucus evanescens & S. latissima Cellulase and alginate lyase. Targeted degradation of non-fucoidan polysaccharides, yielding larger, less degraded fucoidan molecules compared to chemical methods. mdpi.com

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced and environmentally friendly technique utilized for the extraction of laminarin and its oligosaccharide constituents, including laminarioctaose. rsc.orgnih.gov This method employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. rsc.org Under specific conditions of temperature and pressure beyond its critical point, CO2 enters a supercritical state, exhibiting properties of both a liquid and a gas. rsc.orgnih.gov This state makes it a highly efficient and selective solvent.

The process involves bringing the supercritical CO2 into contact with the raw brown algae material. The supercritical fluid dissolves the laminarin, and upon depressurization, the CO2 vaporizes, leaving behind the extracted compound. rsc.org The key advantages of SFE lie in the non-toxic and "green" nature of carbon dioxide as a solvent. rsc.org Furthermore, the solvent properties of the supercritical fluid can be finely tuned by altering the pressure and temperature, allowing for selective extraction. nih.gov While SFE is recognized as an efficient extraction method, further research is suggested to optimize yield and extraction rates for laminarin and its derivatives. oup.com

Purification and Isolation Techniques for this compound

Following the initial extraction of crude laminarin, which contains a mixture of polysaccharides and oligosaccharides of varying chain lengths, several purification steps are necessary to isolate specific oligosaccharides like this compound. These methods separate the desired compound based on properties such as molecular weight, charge, and affinity.

Ethanol Precipitation

Ethanol precipitation is a widely used technique for the concentration and initial purification of polysaccharides and oligosaccharides from crude extracts. researchgate.netupenn.edu This method relies on the principle that the solubility of these molecules decreases in the presence of a non-solvent like ethanol, causing them to precipitate out of the solution.

The process typically involves adding a specific volume of cold ethanol to the aqueous extract containing the oligosaccharides. qiagen.comprotocols.io The mixture is then incubated at a low temperature (e.g., -20°C) to facilitate the formation of the precipitate. upenn.eduqiagen.com Centrifugation is subsequently used to pellet the precipitated oligosaccharides, which can then be separated from the supernatant containing impurities. qiagen.com The efficiency of precipitation can be influenced by factors such as the concentration of ethanol, temperature, and the presence of salts. upenn.edu For smaller fragments like oligosaccharides, extended incubation times and lower temperatures may be necessary to achieve good recovery. upenn.eduprotocols.io

Table 1: Key Parameters in Ethanol Precipitation of Oligosaccharides

ParameterDescriptionCommon ConditionsRationale
Ethanol Concentration The final concentration of ethanol in the mixture.2 to 3 volumes of ethanol to 1 volume of aqueous sample. qiagen.comReduces the dielectric constant of the solution, decreasing the solubility of the charged oligosaccharide backbone and causing precipitation.
Temperature The temperature at which precipitation occurs.-20°C to -80°C. qiagen.comprotocols.ioLower temperatures decrease the kinetic energy of the molecules, promoting aggregation and precipitation.
Incubation Time The duration the mixture is held at low temperature.At least 1 hour to several hours. qiagen.comprotocols.ioAllows sufficient time for the formation of larger, more easily sedimented precipitates, which is critical for smaller molecules. protocols.io
Salt Concentration The presence of monovalent cations (e.g., Na+).Addition of salts like sodium acetate (B1210297). qiagen.comThe positive ions neutralize the negative charges on the phosphate (B84403) groups of any nucleic acid contaminants and on the hydroxyl groups of the oligosaccharides, reducing repulsion and facilitating precipitation.
Centrifugation The process of separating the precipitate from the supernatant.High speed (e.g., >10,000 x g) for an extended period (e.g., 15-30 minutes). qiagen.comprotocols.ioEnsures complete pelleting of the often fine and diffuse oligosaccharide precipitate.

Membrane Separation Technologies (e.g., Ultrafiltration, Nanofiltration)

Membrane separation technologies, such as ultrafiltration and nanofiltration, are effective methods for the purification and fractionation of oligosaccharides based on their molecular size. rsc.orgrhhz.net These techniques utilize semi-permeable membranes with specific pore sizes to separate molecules. rsc.org

In this process, the crude extract containing this compound is passed over a membrane under pressure. Molecules smaller than the membrane's molecular weight cutoff (MWCO) pass through as permeate, while larger molecules are retained as retentate. By selecting membranes with appropriate MWCOs, it is possible to separate this compound from larger polysaccharides and smaller impurities. For instance, a study reported the use of a 14 kDa membrane to separate low-molecular-weight fractions. nih.gov Ultrafiltration is particularly suitable for large-scale industrial purification of polysaccharides, although the purity of the resulting product may be lower compared to chromatographic methods. rhhz.net

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful high-resolution technique used to separate molecules based on their net charge. cytivalifesciences.comthermofisher.com This method is particularly useful in the purification of laminarin-derived oligosaccharides to remove charged impurities such as proteins and other polysaccharides like fucoidan and alginates. researchgate.net

The principle of IEX involves the reversible interaction between charged molecules in the sample and an oppositely charged stationary phase (the resin). cytivalifesciences.com For the purification of neutral oligosaccharides like this compound, a common strategy is to use an anion-exchange resin, such as DEAE-cellulose. researchgate.net In this setup, the positively charged resin binds negatively charged impurities present in the extract. researchgate.net The neutral this compound does not bind to the resin and is eluted from the column, effectively separating it from the charged contaminants. researchgate.net The separation is controlled by factors such as the pH and ionic strength of the buffer. cytivalifesciences.com

Gel Filtration Chromatography

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their size and shape. canyons.edunih.gov This technique is highly effective for purifying and fractionating oligosaccharides like this compound and can also be used to estimate their molecular weight. rhhz.netfrontiersin.org

The stationary phase in gel filtration consists of porous beads, often made of dextran (B179266) (e.g., Sephadex), polyacrylamide, or agarose. kau.edu.sa When a sample containing a mixture of molecules is passed through the column, larger molecules that cannot enter the pores of the beads travel through the column more quickly and elute first. canyons.edu Smaller molecules, such as this compound, can enter the pores to varying degrees depending on their size, leading to a longer path through the column and later elution. canyons.edu By collecting fractions as they elute, it is possible to isolate oligosaccharides of a specific size. Resins like Sephadex LH-20 and Bio-Gel P-2 have been successfully used for the separation of laminarin oligosaccharides. frontiersin.org

Table 2: Comparison of Gel Filtration Resins for Oligosaccharide Purification

Resin TypeMaterialTypical ApplicationKey Features
Sephadex G-10 DextranSeparation of very small carbohydrates (MW < 700 Da). frontiersin.orgHigh degree of cross-linking, small pore size.
Sephadex LH-20 Hydroxypropylated DextranSeparation of oligosaccharides in both aqueous and organic solvents. frontiersin.orgLipophilic and hydrophilic properties, suitable for a broad range of solvents.
Bio-Gel P-2 PolyacrylamidePurification of oligosaccharides with a degree of polymerization from 2 to 10. frontiersin.orgProvides excellent resolution for small oligosaccharides. frontiersin.org

Affinity Chromatography

Affinity chromatography is a highly specific purification technique that separates molecules based on a reversible binding interaction between the target molecule and a specific ligand immobilized on a chromatographic matrix. rhhz.net This method can be used alone or in combination with other purification techniques to achieve high purity. rhhz.netnih.gov

While less commonly detailed specifically for this compound, the principle can be applied to purify laminarin and its oligosaccharides. rhhz.net For instance, specific enzymes or antibodies that bind to the β-glucan structure of laminarin could be used as ligands. The crude extract is passed through the column, and only the molecules with affinity for the ligand will bind. After washing away unbound impurities, the bound oligosaccharides are eluted by changing the buffer conditions to disrupt the binding interaction. This technique offers the potential for very high specificity and purification in a single step.

Biotechnological and Research Applications of Laminarioctaose

Laminarioctaose as a Research Tool in Glycoscience

The study of glycans and their roles in biological processes, known as glycoscience, heavily relies on the availability of well-defined carbohydrate structures. nih.govnih.gov this compound, with its precise composition, serves as an invaluable tool in this field, facilitating a deeper understanding of complex biological systems. nih.govglycopedia.eu

Substrate for Glycoside Hydrolase Studies

This compound is a key substrate for studying the activity of glycoside hydrolases (GHs), enzymes that break down glycosidic bonds in carbohydrates. sfu.cacazy.org Researchers utilize this compound to characterize the specificity, kinetics, and mechanism of action of various GH families. nih.govresearchgate.net For instance, studies have employed this compound to investigate the processivity and regiospecificity of cellulases and other β-glucanases. nih.govmdpi.com The enzymatic degradation of this compound can be monitored to determine enzyme activity and inhibition, providing crucial insights into the catalytic mechanisms of these enzymes. sfu.camdpi.com

Table 1: Application of this compound in Glycoside Hydrolase Studies

Research Area Specific Application of this compound Reference
Enzyme Characterization Determining substrate specificity and kinetic parameters of novel glycoside hydrolases. nih.gov
Mechanistic Studies Investigating the mode of action (e.g., endo- vs. exo-acting) of β-glucanases. researchgate.net

Standard for Glycan Analysis

In the field of glycan analysis, which involves the identification and quantification of complex carbohydrate structures, this compound serves as a crucial standard. thermofisher.comnih.gov Its well-defined structure and molecular weight make it an ideal reference compound for calibrating analytical instruments and validating methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov The use of this compound as a standard helps to ensure the accuracy and reproducibility of glycan profiling studies, which are vital in biopharmaceutical development and disease biomarker discovery. edqm.eu

Probes for Receptor Binding Studies

This compound and its derivatives can be chemically modified to create probes for studying carbohydrate-protein interactions, particularly in the context of receptor binding. vanderbilt.edulabome.com These probes can be labeled with fluorescent tags or other reporter molecules to visualize and quantify the binding of the oligosaccharide to specific cell surface receptors. nih.govsigmaaldrich.com Such studies are fundamental to understanding the role of glycan recognition in various physiological and pathological processes, including immune responses and pathogen infection. cytivalifesciences.com

Potential in Functional Ingredient Development Research (Pre-clinical, conceptual)

The unique properties of this compound have sparked interest in its potential as a functional ingredient in various applications, although this research is largely in the pre-clinical or conceptual stage. researchgate.netresearchgate.netnih.gov

Ingredient in Advanced Material Science Research

In the realm of material science, researchers are exploring the use of carbohydrates like this compound to develop novel biomaterials. toray.comstam-journal.orgunimelb.edu.auopenaccessjournals.comeuropa.eu The ability of oligosaccharides to self-assemble and form ordered structures makes them attractive building blocks for creating hydrogels, films, and nanoparticles with specific functionalities. The conceptual application of this compound in this area includes its potential incorporation into biocompatible materials for drug delivery systems or tissue engineering scaffolds.

Applications in In Vitro Cell Culture Media

The composition of cell culture media is critical for maintaining cell viability and function in laboratory settings. nih.govresearchgate.net Researchers are investigating the possibility of supplementing cell culture media with specific oligosaccharides to enhance cell growth, differentiation, and productivity. nih.govibidi.cominvitro.com.au Conceptually, this compound could be explored as a component in specialized media formulations to support the culture of specific cell types, such as immune cells or intestinal epithelial cells, by mimicking their natural carbohydrate-rich microenvironment.

Potential in Biotechnological Production Systems

The production of specific oligosaccharides like this compound for research and potential commercial applications necessitates the development of efficient and scalable biotechnological systems. These systems primarily revolve around the enzymatic hydrolysis of laminarin, a storage polysaccharide found in brown algae. Key strategies include the use of immobilized enzymes and advanced bioreactor configurations to enhance yield, purity, and cost-effectiveness.

Enzyme immobilization is a critical technology for the continuous production of laminari-oligosaccharides. By confining the laminarinase enzyme to a solid support, it can be easily separated from the product stream and reused over multiple batches, which is particularly advantageous given the high cost of purified enzymes. scirp.org For instance, a novel β-1,3-glucanase, ULam111, isolated from Flavobacterium sp., has been successfully immobilized on carrier beads. scirp.orgscirp.org This immobilized enzyme was used in a reactor system for the continuous saccharification of laminarin. scirp.org

Different bioreactor designs are being explored to optimize the production of specific oligosaccharides. Fed-batch and continuous-flow reactors are particularly promising. In a fed-batch system, the substrate (laminarin) is added incrementally to the reactor, which can help to control the reaction rate and the profile of the resulting oligosaccharides. Continuous-flow reactors, especially membrane bioreactors (MBRs), offer the advantage of continuous production and separation of the desired oligosaccharides. mdpi.comnih.gov An MBR integrates the enzymatic reaction with a membrane filtration system. mdpi.comnih.gov This setup allows for the retention of the enzyme and larger, unhydrolyzed or partially hydrolyzed laminarin molecules, while the smaller target oligosaccharides, such as this compound, can be selectively removed. mdpi.com This not only purifies the product but also helps to overcome potential end-product inhibition of the enzyme. nih.gov

A study utilizing immobilized cells of the human intestinal bacterium Clostridium butyricum-beijerinckii on cellulose-foam carriers demonstrated the feasibility of producing oligosaccharides from various dietary fibers, including laminarin, in a fed-batch reactor system. nih.gov This approach achieved average conversion rates of 30-40% from laminarin to its corresponding oligosaccharides. nih.gov Another example is the construction of an experimental reactor system using laminarinase immobilized on IB-S60S beads, which repeatedly produced glucose and oligosaccharides from laminarin solutions. scirp.org

Production System ComponentDescriptionResearch FindingReference
Enzyme Laminarinase ULam111 from Flavobacterium sp.Immobilized on carrier beads for continuous saccharification of laminarin. scirp.org
Bioreactor Type Immobilized Cell Fed-Batch ReactorClostridium butyricum-beijerinckii cells immobilized on cellulose-foam carriers produced laminari-oligosaccharides with a 30-40% conversion rate. nih.gov
Bioreactor Type Continuous-Flow Reactor with Immobilized EnzymeA reactor with laminarinase immobilized on IB-S60S beads was used for repeated production of glucose and oligosaccharides from laminarin. scirp.org
Bioreactor Type Enzyme Membrane Reactor (EMR)EMRs allow for simultaneous reaction and separation, enabling control over the molecular weight distribution of the product and enzyme reuse. mdpi.comnih.gov

Enzyme Engineering and Biocatalysis with this compound Substrates

This compound and other laminari-oligosaccharides serve as valuable substrates in the fields of enzyme engineering and biocatalysis. They are instrumental in characterizing the activity of novel enzymes and in developing engineered biocatalysts with tailored properties for specific synthetic applications.

Enzyme engineering, particularly of glycoside hydrolases (GHs), is a powerful tool for modifying enzymes to improve their catalytic efficiency, alter substrate specificity, and control the profile of reaction products. nih.govillinois.edu Techniques such as directed evolution and site-directed mutagenesis are employed to create enzyme variants with desired characteristics. illinois.educaltech.edunobelprize.org For example, engineering the active site of a glycoside hydrolase can shift its activity from primarily hydrolytic to transglycosylating, enabling the synthesis of novel oligosaccharides. nih.gov This involves mutating key amino acid residues, such as the catalytic nucleophile, to create "glycosynthases" that can synthesize glycosidic bonds with high efficiency using activated sugar donors. nih.govresearchgate.net

The specificity of laminarinases can be engineered to produce a desired distribution of oligosaccharides. For instance, a laminarinase from Vibrio breoganii 1C10, VbGH16C, was found to hydrolyze laminarin to produce oligosaccharides with a degree of polymerization (DP) of 8 and 9, highlighting the natural diversity in enzyme products. rhhz.net By understanding the structure-function relationships of these enzymes, it is possible to engineer them to specifically favor the production of this compound. This can involve modifying the substrate-binding cleft to better accommodate or release oligosaccharides of a specific length. researchgate.net

In biocatalysis, this compound can be used as a substrate to probe the activity of various enzymes and to synthesize more complex carbohydrates. The enzymatic transglycosylation reaction, where an enzyme transfers a glycosyl group from a donor to an acceptor molecule, is a key process. This compound can act as either a donor or an acceptor in such reactions, depending on the enzyme and reaction conditions. This allows for the creation of larger or branched oligosaccharides with potentially novel biological activities.

Enzyme Engineering/Biocatalysis AspectDescriptionRelevance to this compoundReference
Enzyme Engineering Strategy Directed EvolutionAn iterative process of mutation and screening to develop enzymes with improved activity, stability, or altered specificity. Can be used to engineer laminarinases for higher yields of this compound. illinois.educaltech.edunobelprize.org
Enzyme Engineering Strategy Glycosynthase CreationMutation of a glycoside hydrolase's catalytic nucleophile to create an enzyme that excels at synthesizing glycosidic bonds rather than hydrolyzing them. Could be used to synthesize specific oligosaccharides using a this compound backbone. nih.govresearchgate.net
Biocatalytic Application Substrate for Enzyme CharacterizationThis compound is used to determine the specific activity and product profile of newly discovered or engineered glycoside hydrolases. rhhz.net
Biocatalytic Application Transglycosylation ReactionsThis compound can serve as a building block (donor or acceptor) for the enzymatic synthesis of more complex and potentially bioactive carbohydrates. nih.gov

Future Research Directions for Laminarioctaose

Elucidation of Complete Structure-Activity Relationships

A pivotal area of future research will be to fully understand the relationship between the structure of laminarioctaose and its biological effects. This involves systematically modifying its chemical structure and observing the resulting changes in activity. technologynetworks.comic.ac.ukashp.org By identifying the specific parts of the molecule responsible for its therapeutic actions, scientists can design more potent and targeted derivatives. technologynetworks.comashp.orgcore.ac.uk

Key research questions in this area include:

Which specific structural features of this compound are essential for its biological activity?

How do modifications to its structure, such as altering the number or type of sugar units, impact its effectiveness?

Can new analogs with enhanced therapeutic properties be synthesized based on this understanding?

Research FocusObjectivePotential Outcome
Systematic Structural Modification To identify key functional groups and their roles in biological activity.Development of more potent and selective this compound derivatives.
Comparative Activity Studies To compare the biological effects of different this compound analogs.A clear understanding of how structural changes affect therapeutic efficacy.
Computational Modeling To predict the activity of novel this compound structures before synthesis.Accelerated discovery of new drug candidates with improved properties.

Integration of Omics Technologies (e.g., Glycomics, Metabolomics)

The integration of advanced "omics" technologies, such as glycomics and metabolomics, promises to provide a comprehensive understanding of how this compound interacts with biological systems. preprints.orgnumberanalytics.com Glycomics will allow for the detailed study of the body's complex sugars and their interactions with this compound, while metabolomics will reveal changes in metabolic pathways in response to the compound. numberanalytics.comnih.govelsevier.com This multi-omics approach will help to build a complete picture of the compound's mechanism of action and its effects on cellular processes. aist.go.jp

Omics TechnologyApplication to this compound ResearchExpected Insights
Glycomics Analyzing the interaction of this compound with the glycome.Understanding of how this compound modulates cellular communication and signaling.
Metabolomics Tracking changes in metabolic profiles after this compound administration.Identification of the metabolic pathways affected by this compound and its downstream effects.
Proteomics Studying alterations in protein expression in response to this compound.Revealing the protein targets of this compound and its impact on cellular function.
Transcriptomics Measuring changes in gene expression following this compound exposure.Elucidating the genetic pathways regulated by this compound.

Exploration of Novel Biosynthetic Pathways

Discovering and engineering new ways to produce this compound is a critical research direction. This includes exploring the biosynthetic pathways in various organisms to find more efficient and sustainable sources. nih.govnih.gov A recent study has already identified a novel β-1,3-glucanosyltransglycosylase from a marine bacterium that can be used to modify laminari-oligosaccharides. researchgate.net Further research may uncover other enzymes and pathways that can be harnessed for large-scale production.

Development of High-Throughput Screening Assays for Biological Activity

To efficiently test the biological effects of this compound and its derivatives, the development of high-throughput screening (HTS) assays is essential. nuvisan.commdpi.combmglabtech.com These automated systems can rapidly test thousands of compounds, accelerating the discovery of new therapeutic applications. assay.worksevotec.com HTS can be used to screen for a wide range of activities, from anti-inflammatory to anti-cancer effects.

Key features of HTS assays for this compound research:

Miniaturization: Using small sample volumes to reduce costs and conserve valuable compounds. bmglabtech.com

Automation: Employing robotics to increase speed and reproducibility. nuvisan.combmglabtech.com

Diverse Readouts: Measuring various biological endpoints to identify a broad spectrum of activities.

Advanced Computational Modeling of this compound Interactions

Computational modeling will play an increasingly important role in understanding how this compound interacts with its biological targets. dal.canih.govfrontiersin.org By simulating these interactions at the molecular level, researchers can predict the binding affinity and specificity of this compound for different proteins and receptors. frontiersin.orgmdpi.com This information can guide the design of new derivatives with improved therapeutic profiles. Tools like NicheHotSpotter, which integrates gene expression and signaling network data, can be adapted to predict the interactions of this compound within a cellular microenvironment. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural properties of laminarioctaose?

  • Answer : Structural elucidation requires multi-technique validation. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1D 1^1H/13^13C and 2D COSY, HSQC) is critical for resolving oligosaccharide linkages and stereochemistry . Mass spectrometry (MS), particularly MALDI-TOF or ESI-MS, confirms molecular weight and purity. Complementary techniques like Fourier-transform infrared spectroscopy (FTIR) can validate functional groups. For reproducibility, follow guidelines on compound characterization from established journals (e.g., Beilstein Journal of Organic Chemistry), ensuring detailed experimental protocols are provided in supplementary materials .

Q. How can researchers design assays to evaluate this compound’s bioactivity in vitro?

  • Answer : Use cell-based assays tailored to the hypothesized mechanism. For immunomodulatory studies, measure cytokine production (e.g., IL-6, TNF-α) in macrophage models (e.g., RAW 264.7) via ELISA . Include positive controls (e.g., LPS for inflammation) and negative controls (untreated cells). Dose-response curves (0.1–100 µg/mL) and triplicate replicates minimize variability. Pre-screen cytotoxicity using MTT or Alamar Blue assays to rule out false positives from cell death .

Q. What are the standard protocols for assessing this compound’s solubility and stability in physiological buffers?

  • Answer : Conduct solubility tests in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C. Use HPLC or UV-Vis spectroscopy to quantify solubility over 24–72 hours. For stability, track degradation products via LC-MS and compare against fresh controls. Document buffer composition, temperature, and agitation rates to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically resolved?

  • Answer : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from peer-reviewed studies. Stratify results by variables such as purity (>95% vs. crude extracts), assay type (in vitro vs. in vivo), and dosage. Use statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity and sensitivity analyses to identify confounding factors (e.g., endotoxin contamination) . Transparent reporting of negative results in repositories like Zenodo reduces publication bias .

Q. What strategies optimize the enzymatic synthesis of this compound to improve yield and scalability?

  • Answer : Employ a Design of Experiments (DoE) approach to test variables like enzyme-substrate ratio (e.g., laminarinase), temperature (30–60°C), and reaction time (12–48 hours). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with pilot-scale reactors and compare against traditional chemical synthesis methods. Include kinetic studies (e.g., Michaelis-Menten parameters) to refine enzyme efficiency .

Q. How can researchers integrate computational modeling to predict this compound’s interaction with biological targets?

  • Answer : Perform molecular docking (AutoDock Vina, GROMACS) using this compound’s 3D structure (PubChem) and target proteins (e.g., TLR4 from PDB). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity. Combine with MD simulations (>100 ns) to assess conformational stability. Cross-reference results with mutagenesis studies to confirm critical binding residues .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s therapeutic potential?

  • Answer : Use the PICOT framework:

  • P opulation: Specific cell lines or animal models (e.g., C57BL/6 mice with induced colitis).
  • I ntervention: this compound dosage and administration route (e.g., oral vs. intraperitoneal).
  • C omparison: Positive/negative controls (e.g., dexamethasone for anti-inflammatory effects).
  • O utcome: Quantifiable endpoints (e.g., colon length, MPO activity).
  • T ime: Duration of intervention (e.g., 7–14 days).
    This ensures focused, reproducible experimental design .

Methodological Considerations

  • Data Contradictions : Address discrepancies by replicating studies under identical conditions (e.g., pH, solvent purity) and sharing raw data via FAIR-compliant repositories .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to ARRIVE guidelines for animal studies .

For further guidance, consult systematic review protocols (e.g., COSMOS-E) and analytical chemistry standards (e.g., ICH Q2(R1)) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.